1,3-Dipalmitoyl-glycero-2-phosphoethanolamine
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine
Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,3-Dipalmitoyl-sn-glycero-2-PE is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-3 positions and PE at the sn-2 site.
Brand Name:
Vulcanchem
CAS No.:
67303-93-9
VCID:
VC21230263
InChI:
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN
Molecular Formula:
C37H74NO8P
Molecular Weight:
692 g/mol
1,3-Dipalmitoyl-glycero-2-phosphoethanolamine
CAS No.: 67303-93-9
Cat. No.: VC21230263
Molecular Formula: C37H74NO8P
Molecular Weight: 692 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,3-Dipalmitoyl-sn-glycero-2-PE is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-3 positions and PE at the sn-2 site. |
|---|---|
| CAS No. | 67303-93-9 |
| Molecular Formula | C37H74NO8P |
| Molecular Weight | 692 g/mol |
| IUPAC Name | [2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
| Standard InChI | InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) |
| Standard InChI Key | OQEIOUBBMBZINL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator